

Spectroscopic and Structural Characterization of a Novel Isochromene Derivative from *Cylindrocarpon destructans*

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Compound of Interest

Compound Name: *Cylindrol B*

Cat. No.: *B2643913*

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A Comprehensive Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data used for the characterization of a novel isochromene derivative, 6,8-dimethoxy-3-methyl-3,4-dihydrobenzoisochromene-4,9,10-triol, isolated from the pathogenic fungus *Cylindrocarpon destructans*. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a detailed overview of the experimental protocols and data interpretation integral to its structure elucidation.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For the title compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed.

Table 1: HRMS Data for 6,8-dimethoxy-3-methyl-3,4-dihydrobenzoisochromene-4,9,10-triol

Parameter	Value
Ionization Mode	Positive
Measured m/z [M+H] ⁺	307.1140
Calculated m/z for C ₁₆ H ₁₉ O ₆	307.1136

The close agreement between the measured and calculated mass provides strong evidence for the molecular formula C₁₆H₁₈O₆[\[1\]](#).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. The complete ¹H and ¹³C NMR assignments for 6,8-dimethoxy-3-methyl-3,4-dihydrobenzoisochromene-4,9,10-triol are presented below.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆)

Position	^{13}C (δc , mult.)	^1H (δH , mult., J in Hz)
3	75.2 (CH)	4.21 (m)
4	70.8 (CH)	4.89 (d, 2.5)
4a	138.1 (C)	
5	98.9 (CH)	6.35 (d, 1.5)
6	162.5 (C)	
7	96.3 (CH)	6.48 (d, 1.5)
8	160.1 (C)	
8a	105.8 (C)	
9	145.2 (C)	
10	148.9 (C)	
10a	112.7 (C)	
11 (CH_3)	20.1 (CH_3)	1.15 (d, 6.5)
6- OCH_3	55.8 (CH_3)	3.82 (s)
8- OCH_3	56.1 (CH_3)	3.78 (s)

Data sourced from a study on new cytotoxic metabolites from *Cylindrocarpon destructans*[1].

Experimental Protocols

The following sections detail the methodologies employed for the isolation and characterization of the title compound.

3.1. Fungal Strain and Fermentation

The producing organism, *Cylindrocarpon destructans*, was isolated from the plant *Meconopsis grandis*. The fungus was cultured on a suitable growth medium to encourage the production of secondary metabolites. Large-scale fermentation was carried out in a liquid broth, followed by incubation under controlled conditions to achieve optimal growth and metabolite production.

3.2. Extraction and Isolation

The fungal culture, including both the mycelium and the broth, was extracted with an organic solvent such as ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic techniques to separate the individual components. This multi-step process typically involves:

- **Initial Fractionation:** The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or a similar technique to yield fractions of decreasing polarity.
- **Column Chromatography:** The fractions of interest are then further purified using column chromatography over silica gel or other stationary phases.
- **Preparative HPLC:** Final purification of the isolated compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure metabolite.

3.3. Spectroscopic Analysis

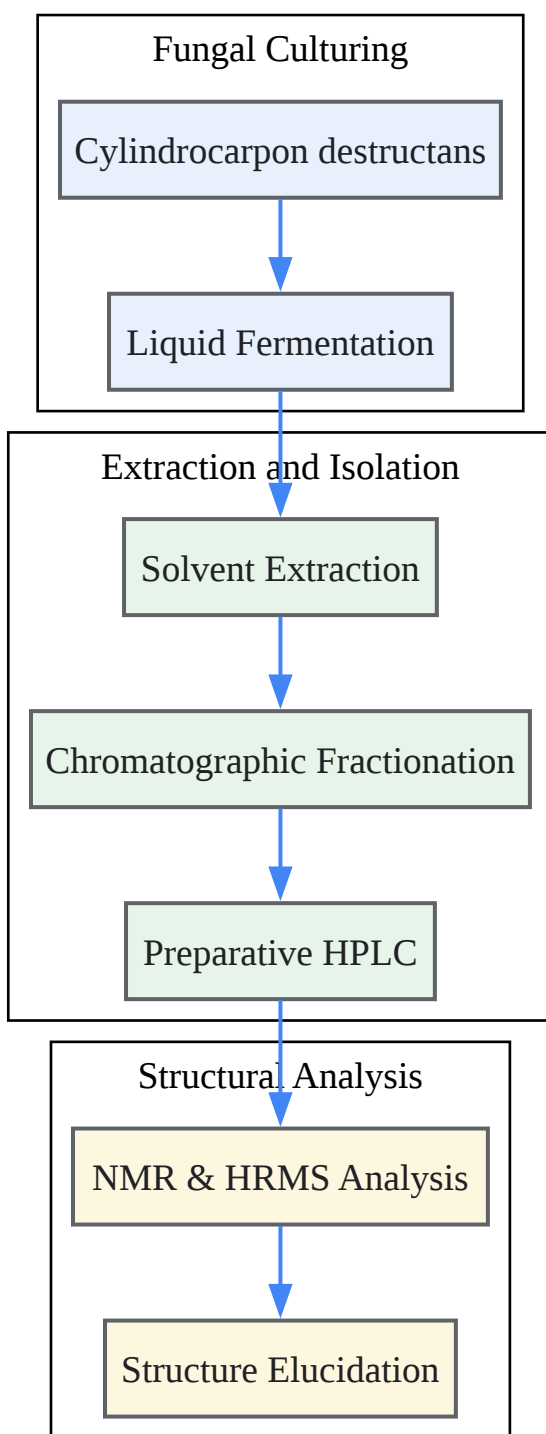
The structure of the purified compound was elucidated using a combination of spectroscopic methods:

- **NMR Spectroscopy:** ^1H , ^{13}C , and various 2D NMR experiments (such as COSY, HSQC, and HMBC) were recorded on a high-field NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.
- **Mass Spectrometry:** High-resolution mass spectra were acquired on an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer to determine the accurate mass and elemental composition.

Visualization of Methodologies

4.1. General Experimental Workflow

The following diagram illustrates the general workflow from fungal culture to the characterization of the pure compound.

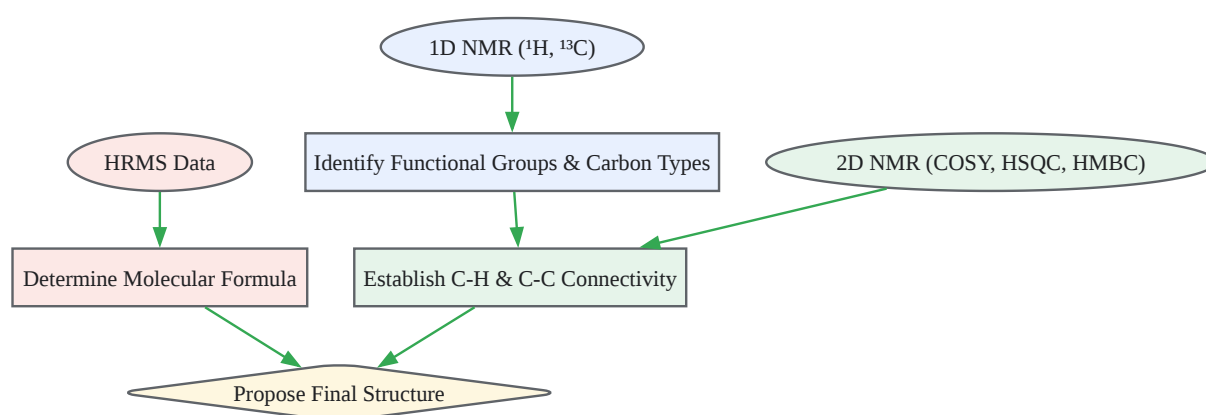


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Figure 1: General workflow for the isolation and characterization of natural products.

4.2. Logic of Spectroscopic Data Interpretation

The process of elucidating the chemical structure from the spectroscopic data follows a logical progression, as depicted below.



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Figure 2: Logical flow for structure elucidation using spectroscopic data.

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References

- 1. acgpubs.org [acgpubs.org]
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